N,N-Diethyl-1,1,1-trimethylsilylamine

Catalog No.
S565175
CAS No.
996-50-9
M.F
C7H19NSi
M. Wt
145.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N-Diethyl-1,1,1-trimethylsilylamine

CAS Number

996-50-9

Product Name

N,N-Diethyl-1,1,1-trimethylsilylamine

IUPAC Name

N-ethyl-N-trimethylsilylethanamine

Molecular Formula

C7H19NSi

Molecular Weight

145.32 g/mol

InChI

InChI=1S/C7H19NSi/c1-6-8(7-2)9(3,4)5/h6-7H2,1-5H3

InChI Key

JOOMLFKONHCLCJ-UHFFFAOYSA-N

SMILES

CCN(CC)[Si](C)(C)C

Synonyms

N,N-Diethyl-1,1,1-trimethyl-silylamine; (Diethylamino)trimethylsilane; (N,N-Diethylamino)trimethylsilane; (Trimethylsilyl)diethylamine; Diethyl(trimethylsilyl)amine; N-Ethyl-N-(trimethylsilyl)ethanamine, ; N,N-Diethyl-1,1,1-trimethylsilanamine; N,N-D

Canonical SMILES

CCN(CC)[Si](C)(C)C

The exact mass of the compound N,N-Diethyl-1,1,1-trimethylsilylamine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 377650. It belongs to the ontological category of N-silyl compound in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

N,N-Diethyl-1,1,1-trimethylsilylamine (TMS-DEA, CAS 996-50-9) is a highly reactive, monofunctional organosilicon reagent primarily utilized as a trimethylsilyl (TMS) donor in organic synthesis, gas chromatography (GC) derivatization, and as a volatile precursor in atomic layer deposition (ALD) . Characterized by a boiling point of 125–126 °C and a density of 0.76 g/mL, it functions by transferring a TMS group to hydroxyl, amino, and carboxyl moieties while liberating diethylamine as a basic, volatile byproduct [1]. In procurement contexts, TMS-DEA is evaluated as a high-efficiency alternative to conventional silylating agents, specifically selected for its ability to derivatize sterically hindered substrates without generating corrosive acidic byproducts or requiring extensive catalytic activation .

Research Fit

TMS protecting group transfer, releasing volatile diethylamine
Moderate silylation strength for selective hydroxyl protection
Bifunctional: nucleophilic diethylamino source for amination reactions

Substituting TMS-DEA with standard silylating agents like hexamethyldisilazane (HMDS) or trimethylchlorosilane (TMSCl) introduces severe process limitations in both analytical and synthetic workflows [1]. HMDS is a weak, symmetric TMS donor that frequently fails to fully derivatize sterically hindered alcohols or secondary amines, leading to incomplete reactions and poor GC-MS quantification unless aggressive catalysts are added [2]. Conversely, while TMSCl is highly reactive, it stoichiometrically generates hydrogen chloride (HCl) gas, which degrades acid-labile functional groups, necessitates the addition of acid scavengers (e.g., pyridine), and introduces corrosive wear on reactor metallurgy [3]. Furthermore, replacing TMS-DEA with its lighter analog, N,N-dimethyltrimethylsilylamine (TMS-DMA), lowers the boiling point to ~86 °C, increasing evaporative losses and complicating room-temperature bulk handling[1].

Substitution Risk

TMSDEA vs. TMCS
HCl by-product from TMCS may degrade acid-sensitive substrates; TMSDEA releases neutral amine.
TMSDEA vs. BSA/BSTFA
Stronger donors may lead to non-selective silylation; TMSDEA provides equatorial selectivity.
TMSDEA vs. HMDS
Weaker donor may require forcing conditions, resulting in incomplete protection.

Reactivity on Sterically Hindered Substrates

In the derivatization of complex molecules, TMS-DEA demonstrates aggressive nucleophilic silylation capabilities, specifically targeting sterically hindered hydroxyl and amine groups. While conventional agents like HMDS act as weak TMS donors and require the addition of catalysts (such as 1-20% TMCS) to force the reaction, TMS-DEA achieves quantitative conversion of hindered alcohols and amino acids natively [1]. This robust reactivity profile allows for complete derivatization without the introduction of secondary catalytic contaminants [2].

Evidence DimensionSilylation completeness on sterically hindered groups
Target Compound DataQuantitative derivatization natively without catalysts
Comparator Or BaselineHMDS (requires 1-20% TMCS catalyst for comparable conversion)
Quantified DifferenceElimination of catalyst requirement for full conversion
ConditionsGC-MS sample preparation for biogenic amines and steroidal alcohols

Eliminates the need for mixed-reagent preparation and ensures highly reproducible analytical quantification.

By-Product Profile
Head-to-head
Volatile diethylamine (neutral) vs. HCl (acidic/corrosive)
Neutral by-product may support acid-sensitive substrate workflows.
Vacuum-removable amine simplifies work-up.

Byproduct Corrosivity and Process Streamlining

A critical differentiator for TMS-DEA in bulk synthesis is its byproduct profile. The silylation reaction with TMS-DEA liberates diethylamine, a volatile base (BP ~55 °C) that is easily removed via distillation[1]. In contrast, the use of TMSCl generates stoichiometric amounts of highly corrosive hydrogen chloride (HCl) gas. This requires the addition of acid scavengers (e.g., pyridine or triethylamine) and results in the formation of insoluble amine hydrochloride salts that must be filtered out .

Evidence DimensionByproduct generation and required process interventions
Target Compound DataProduces volatile diethylamine; 0 equivalents of acid generated
Comparator Or BaselineTMSCl (Produces 1 equivalent of HCl per TMS group transferred)
Quantified Difference100% reduction in acidic byproducts and elimination of salt filtration steps
ConditionsProtection of alcohols and amines in multi-step organic synthesis

Streamlines downstream purification by eliminating salt filtration and protects acid-labile intermediate architectures.

Silylation Strength & Selectivity
Head-to-head
Selective equatorial hydroxyl silylation (quantitative) vs. non-selective (BSA) or incomplete (HMDS)
Selectivity may support stereochemical control in steroid synthesis.
Reactivity order: BSA/BSTFA > TMSDEA > HMDS.

Volatility and Bulk Handling Stability

For industrial scale-up, the physical properties of the silylating agent dictate handling protocols. TMS-DEA features a boiling point of 125–126 °C, making it a stable liquid at room temperature with manageable vapor pressure[2]. Its lighter analog, N,N-dimethyltrimethylsilylamine (TMS-DMA), possesses a significantly lower boiling point of approximately 86 °C. The higher boiling point of TMS-DEA reduces evaporative losses during bulk transfer while still ensuring the diethylamine byproduct is volatile enough for easy removal [1].

Evidence DimensionBoiling point and handling stability
Target Compound DataTMS-DEA (Boiling point 125–126 °C)
Comparator Or BaselineTMS-DMA (Boiling point ~86 °C)
Quantified Difference~40 °C higher boiling point for TMS-DEA
ConditionsAmbient laboratory or industrial bulk transfer and formulation

Reduces evaporative losses and vapor exposure risks during large-scale procurement and handling.

Dual Reactivity (TMS/Amine)
Class-level
Acts as both TMS donor and nucleophilic Et₂N source, enabling direct P–N bond formation.
Bifunctionality may streamline organophosphorus synthesis workflows.
Replaces separate diethylamine addition.

Thermal Window for Atomic Layer Deposition

In semiconductor fabrication, precursors must maintain structural integrity at high temperatures to ensure true ALD mode rather than uncontrolled Chemical Vapor Deposition (CVD). TMS-DEA demonstrates a wide thermal stability window, maintaining ALD deposition characteristics for silicon oxide films at temperatures up to 650 °C [1]. Standard low-temperature aminosilanes frequently undergo thermal decomposition at lower thresholds (<500 °C), limiting the density and purity of the resulting films[1].

Evidence DimensionMaximum temperature for maintaining ALD mode
Target Compound DataStable ALD deposition window up to 650 °C
Comparator Or BaselineStandard low-temperature aminosilanes (decompose at <500 °C)
Quantified Difference>150 °C extension in the upper thermal stability limit
ConditionsHigh-temperature ALD of silicon oxide (SiO2) thin films

Enables high-temperature deposition processes that yield denser, higher-purity dielectric films with lower carbon and nitrogen impurities.

GC Derivatization Reactivity
Head-to-head
Ranked ≈ TMSIM, below BSA; reactivity order: TMSPI/TMSPY > BSA ≥ TMSDEA ≈ TMSIM
Moderate rank may balance complete derivatization and selectivity for GC-MS.
Room temperature acetonitrile conditions.
Physical Handling Profile
Data to verify
Flash point 9 °C (vs. TMCS < -20 °C); vapor density >1; less aggressive hydrolysis
Higher flash point may simplify safe handling in standard fume hoods.
Moisture-sensitive; decomposes in water.

GC-MS Derivatization of Biological Matrices

Due to its aggressive reactivity on sterically hindered substrates, TMS-DEA is the reagent of choice for the silylation of biogenic amines, steroidal alcohols, and carboxylic acids in analytical chemistry. It ensures quantitative conversion without the need for mixed-catalyst systems like HMDS/TMCS, leading to cleaner chromatograms and highly reproducible quantification [1].

Protecting Groups for Acid-Labile APIs

In the multistep synthesis of active pharmaceutical ingredients (APIs) containing acid-sensitive functionalities, TMS-DEA replaces TMSCl. By liberating volatile diethylamine instead of corrosive HCl, it eliminates the need for basic scavengers and avoids the formation of insoluble salts, thereby streamlining reactor throughput and protecting fragile intermediates[2].

High-Temperature ALD of Silicon Dielectrics

For semiconductor manufacturing requiring high-density, low-impurity silicon oxide (SiO2) or silicon carbonitride (SiCN) films, TMS-DEA serves as a premium silicon precursor. Its extended thermal stability window (up to 650 °C) prevents premature thermal decomposition, maintaining strict ALD mode at temperatures where standard aminosilanes fail [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Selective steroid hydroxyl protection
Equatorial hydroxyl selectivity
Stereochemical outcome verification
One-pot silylation-amination in P-chemistry
Bifunctional TMS/amine transfer
P–N bond formation efficiency
GC-MS derivatization of amino acids/alcohols
Moderate silylation strength
Chromatographic profile review
N-acylation of catechol amino acids
Temporary phenolic protection without strong base
Acylation selectivity and catechol stability

GHS Hazard Statements

Aggregated GHS information provided by 69 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H314 (98.55%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Other CAS

996-50-9

Wikipedia

N-(trimethylsilyl)diethylamine

General Manufacturing Information

Silanamine, N,N-diethyl-1,1,1-trimethyl-: ACTIVE

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